molecular formula C9H12N2OS B2387933 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1342745-80-5

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No. B2387933
M. Wt: 196.27
InChI Key: GAXZMUQHPVOOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of thiazole derivatives. It is commonly known as MTMT or MTTM and is used in various scientific research applications. MTMT has been found to have potential therapeutic effects and is widely used in the field of biomedicine.

Scientific Research Applications

Synthesis of Thiazoles and Derivatives

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is closely related to the synthesis of thiazoles, which are pivotal in the development of various heterocyclic compounds. The synthesis of 2,4,5-trisubstituted thiazoles, for instance, employs a chemoselective thionation-cyclization of highly functionalized enamides, leading to thiazoles with diverse functional groups such as esters, N-substituted carboxamides, or peptides (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). This method highlights the versatility of thiazole derivatives in synthesizing compounds with potential biological activities.

Gelation Properties and Supramolecular Chemistry

The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionalities, has been studied to understand the influence of non-covalent interactions on gelation. These compounds have demonstrated the ability to form stable gels with certain solvents, which is significant for applications in materials science and drug delivery systems (P. Yadav, Amar Ballabh, 2020).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction, involving the aminomethylation of various substrates, has been utilized to synthesize a wide array of N-, S,N-, and Se,N-heterocycles. This demonstrates the compound's relevance in the creation of heterocyclic compounds that possess various biological activities, potentially including antiviral, analeptic, anti-inflammatory, and antipyretic properties (V. Dotsenko, K. Frolov, E. A. Chigorina, A. Khrustaleva, E. Bibik, S. Krivokolysko, 2019).

Fluorophores and DNA Interaction

The synthesis of boron-containing enamine and enamide linchpins has shown potential in the creation of nitrogen heterocycles, further highlighting the compound's role in innovative synthetic strategies for developing molecules with significant biological or material science applications (Jeffrey D St Denis, Adam Zajdlik, Joanne Tan, P. Trinchera, C. Lee, Zhi He, S. Adachi, A. Yudin, 2014).

Antimicrobial and Antitumor Activities

Derivatives of thiazoles, including those synthesized from compounds like N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, have been investigated for their antimicrobial and antitumor activities. This research area is crucial for the development of new therapeutic agents (S. Riyadh, 2011).

properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-9(12)11(3)5-8-7(2)10-6-13-8/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXZMUQHPVOOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.